2-TEDC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 2-(1-Thienyl)ethyl-3,4-dihydroxybenzylidencyanoacetat beinhaltet die Reaktion von 3,4-Dihydroxybenzaldehyd mit Cyanoessigsäure in Gegenwart einer Base, gefolgt von der Zugabe von 2-(1-Thienyl)ethylbromid. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Ethanol oder Dimethylsulfoxid (DMSO) unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-(1-Thienyl)ethyl-3,4-dihydroxybenzylidencyanoacetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen, um maximale Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(1-Thienyl)ethyl-3,4-dihydroxybenzylidencyanoacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Cyanogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und andere reduzierte Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

2-(1-Thienyl)ethyl-3,4-dihydroxybenzylidencyanoacetat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Als Modellverbindung verwendet, um die Hemmung der Lipoxygenase und die Enzymkinetk zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation entzündungsfördernder Prozesse und des oxidativen Stresses.

Medizin: Für seine potenziellen therapeutischen Wirkungen bei der Behandlung von Atherosklerose und anderen entzündlichen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Qualitätskontrolle verwendet.

Wirkmechanismus

2-(1-Thienyl)ethyl-3,4-dihydroxybenzylidencyanoacetat übt seine Wirkung aus, indem es die Aktivität von Lipoxygenase-Enzymen hemmt. Es bindet an die aktive Stelle des Enzyms und verhindert so die Umwandlung von Arachidonsäure in Leukotriene und andere entzündungsfördernde Mediatoren. Diese Hemmung reduziert Entzündungen und oxidativen Stress, was es zu einer wertvollen Verbindung bei der Untersuchung von Atherosklerose und anderen entzündlichen Erkrankungen macht .

Analyse Chemischer Reaktionen

Types of Reactions

2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

The primary application of 2-TEDC lies in its anti-inflammatory effects. Research has demonstrated that it effectively inhibits lipoxygenase activity, which is pivotal in producing leukotrienes—mediators of inflammation. The inhibition leads to reduced inflammatory responses in various models of disease.

Case Study:

In a study evaluating the cytotoxicity of this compound on GS cells, it was shown that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anti-inflammatory agent through the modulation of arachidonic acid metabolism .

Cancer Research

The role of lipoxygenases in cancer progression has made this compound a subject of interest in oncology. By inhibiting these enzymes, researchers are exploring its potential to hinder tumor growth and metastasis.

Data Table: Inhibition Effects of this compound on Lipoxygenases

| Lipoxygenase Type | Inhibition Percentage (%) | Reference |

|---|---|---|

| 5-Lipoxygenase | 85% | |

| 12-Lipoxygenase | 78% | |

| 15-Lipoxygenase | 80% |

Neuroprotection

Emerging research suggests that the anti-inflammatory properties of this compound may extend to neuroprotection. In models of neuroinflammation, this compound has been shown to reduce inflammatory markers and protect neuronal integrity.

Case Study:

In a model studying neuroinflammation, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines and improved behavioral outcomes compared to control groups .

Wirkmechanismus

2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate exerts its effects by inhibiting the activity of lipoxygenase enzymes. It binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes and other inflammatory mediators. This inhibition reduces inflammation and oxidative stress, making it a valuable compound in the study of atherosclerosis and other inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Caffeinsäure-Derivate: Ähnlich in Struktur und Funktion, hemmen diese Verbindungen ebenfalls die Lipoxygenase-Aktivität.

Resveratrol: Eine polyphenolische Verbindung mit antioxidativen und lipoxygenasehemmenden Eigenschaften.

Indirubin-3'-monoxim: Hemmt Lipoxygenase und andere Enzyme, die an Entzündungen beteiligt sind.

Einzigartigkeit

2-(1-Thienyl)ethyl-3,4-dihydroxybenzylidencyanoacetat ist aufgrund seiner hohen Potenz und Selektivität für mehrere Lipoxygenase-Isoformen einzigartig. Seine Fähigkeit, 5-Lipoxygenase, 12-Lipoxygenase und 15-Lipoxygenase mit niedrigen IC50-Werten zu hemmen, macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

2-TEDC (2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate) is a chemical compound with significant biological activity, particularly as an inhibitor of lipoxygenases. Its potential applications in medical research, especially concerning inflammatory diseases and atherosclerosis, make it a subject of interest in pharmacological studies.

Lipoxygenase Inhibition

This compound is recognized for its potent inhibitory effects on various lipoxygenase enzymes, which are critical in the biosynthesis of leukotrienes and other inflammatory mediators. The specific IC50 values for this compound are as follows:

| Lipoxygenase Type | IC50 Value (μM) |

|---|---|

| 5-Lipoxygenase | 0.09 |

| 12-Lipoxygenase | 0.013 |

| 15-Lipoxygenase | 0.5 |

These values indicate that this compound is particularly effective against 12-lipoxygenase, suggesting its potential utility in therapeutic contexts where this enzyme plays a role, such as in asthma and other inflammatory conditions .

The mechanism by which this compound exerts its inhibitory effects involves competitive inhibition at the active site of lipoxygenases. By binding to the enzyme, it prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation and associated symptoms. This action is crucial for developing treatments for diseases characterized by excessive inflammatory responses.

Atherosclerosis Research

In studies exploring the role of lipoxygenases in atherosclerosis, this compound has been shown to reduce markers of inflammation and lipid accumulation in arterial walls. One notable study employed animal models to assess the impact of this compound on atherosclerotic plaque formation. The results indicated:

- Reduction in Plaque Size : Animals treated with this compound exhibited a significant decrease in plaque size compared to control groups.

- Decreased Inflammatory Markers : Levels of pro-inflammatory cytokines were markedly lower in treated subjects.

These findings suggest that this compound may not only inhibit lipoxygenases but also modulate broader inflammatory pathways relevant to cardiovascular health .

Anticancer Potential

Another area of investigation involves the anticancer properties of this compound. Preliminary studies have indicated that its inhibitory effects on lipoxygenases may extend to cancer cell proliferation. For instance:

- In vitro assays demonstrated that treatment with this compound led to reduced viability of specific cancer cell lines.

- The compound showed promise in enhancing the efficacy of existing chemotherapeutics when used in combination therapies.

This dual action—both anti-inflammatory and anticancer—positions this compound as a potentially versatile therapeutic agent .

Eigenschaften

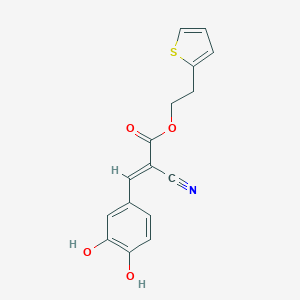

IUPAC Name |

2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGLTUBCAGZLHP-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.